molecular formula C6H10O2Si B095769 3-(Trimethylsilyl)prop-2-ynoate CAS No. 19232-22-5

3-(Trimethylsilyl)prop-2-ynoate

Cat. No. B095769
CAS RN: 19232-22-5
M. Wt: 141.22 g/mol
InChI Key: LCNWHVJMIOOGTC-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)prop-2-ynoate, also known as trimethylsilyl 3-(trimethylsilyl)prop-2-ynoate, is an organic silicon compound with the chemical formula C9H18O2Si2 . It is commonly used as an organic synthesis reagent .


Synthesis Analysis

3-(Trimethylsilyl)prop-2-ynoate can be synthesized by reacting 2-propynol with hydrochloric acid, trimethylchlorosilane, and tetraethylaluminum to produce trimethylsilyl propynol. This is then reacted with trimethylsilyl chloride to produce the final product . The reaction process needs to be carried out under inert gas protection .


Molecular Structure Analysis

The molecular formula of 3-(Trimethylsilyl)prop-2-ynoate is C9H18O2Si2 . The molecule has a molar mass of 214.41 .


Chemical Reactions Analysis

3-(Trimethylsilyl)prop-2-ynoate is a versatile reagent in organic synthesis. It can be used in silylation reactions and coupling reactions . It can also act as a protecting group for compounds containing alcohol or carboxylic acid functional groups . In a study, efficient and selective methods have been developed for the synthesis of previously unknown organyl [3-(trimethylsilyl)prop-2-yn-1-yl] selenides, organyl prop-2-yn-1-yl selenides, and bis[3-(trimethylsilyl) prop-2-yn-1-yl] selenide by reactions of 3-bromo-1-(trimethylsilyl)prop-1-yne with the corresponding organylselenolates and sodium selenide .


Physical And Chemical Properties Analysis

3-(Trimethylsilyl)prop-2-ynoate is a colorless liquid . It has a melting point of approximately -25°C and a boiling point of 64-65°C at 1.5mm Hg . The density of the compound is 0.91g/cm³ . It has a refractive index of 1.44 (n20/D) at 25°C .

Scientific Research Applications

  • Catalytic Reaction Applications : This compound is used in nickel-catalyzed regioselective reductive coupling processes with aldehydes, as demonstrated by Rodrigo and Guan (2017). They employed ethyl 3-(trimethylsilyl)propiolate in a reaction showing first-order dependence on aldehyde and catalyst concentrations, supporting a mechanism involving the dissociation of the ynoate from a nickelacyclopentadiene intermediate (Rodrigo & Guan, 2017).

  • Synthesis of β-Iodoacrylates : Deng et al. (2003) achieved the stereoselective synthesis of (Z)-α-(hydroxyalkyl)-β-iodoacrylates from methyl prop-2-ynoate, Me3SiI, and an alkanal with MgI2 as a catalyst. This synthesis involves the conversion of methyl prop-2-ynoate to an active methyl 3-iodo-1-[(trimethylsilyl)oxy]allenolate intermediate (Deng et al., 2003).

  • Construction of Mono- and Bicyclic Skeletons : Urabe et al. (1997) utilized tert-Butyl 2-en-7-ynoate and other related compounds in the intramolecular cyclization of bis-unsaturated esters. They achieved stereoselective introduction of a side chain and synthesized complex structures like d-Sabinene (Urabe, Suzuki, & Sato, 1997).

  • Synthesis of Pyridines : Bagley et al. (2005) synthesized dimethyl sulfomycinamate from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate in a multistep Bohlmann-Rahtz heteroannulation reaction, demonstrating the utility of this compound in complex organic synthesis (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005).

  • Synthesis of β-Hydroxyvinyl Trimethylsilanes : Princet et al. (1999) reported a convenient synthesis of (E)-β-hydroxyvinyl trimethylsilanes using 3,3-bis(trimethylsilyl)propene, derived from 1,1-bis-(trimethylsilyl)prop-2-yne. This showcases another application in organic synthesis (Princet, Anselme, & Pornet, 1999).

  • [11C] Precursor in Carbon-11 Chemistry : Nader and Oberdorfer (2011) characterized [11C]Lithium trimethylsilyl ynolate as a new precursor in carbon-11 chemistry, indicating its potential in radiochemistry and tracer synthesis (Nader & Oberdorfer, 2011).

  • Formation of Selenides : Musalov et al. (2017) developed methods for the synthesis of organyl [3-(trimethylsilyl)prop-2-yn-1-yl] selenides, showcasing its utility in the formation of novel organyl selenide compounds (Musalov, Andreev, Amosova, Larina, & Potapov, 2017).

  • Formation of 2-Trimethylsilyl Enones : Enda and Kuwajima (1984) demonstrated the formation of 3-metallated 2-(trimethylsilyl)enones from 1-(trimethylsilyl)prop-2-ynyl trimethylsily ethers, indicating another synthetic application (Enda & Kuwajima, 1984).

properties

IUPAC Name

3-trimethylsilylprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2Si/c1-9(2,3)5-4-6(7)8/h1-3H3,(H,7,8)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEATTYBFBRNEB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9O2Si-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623287
Record name 3-(Trimethylsilyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trimethylsilyl)prop-2-ynoate

CAS RN

19232-22-5
Record name 3-(Trimethylsilyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AS Medvedeva, MV Andreev, LP Safronova - Russian journal of organic …, 2010 - Springer
A highly efficient one-pot procedure was developed for the synthesis of 3-trimethylsilylpropynamides by acylation of amines with trimethylsilylpropynoyl chloride generated in situ. …
Number of citations: 15 link.springer.com
N Chernyak, D Tilly, Z Li… - ARKIVOC: free online …, 2010 - ncbi.nlm.nih.gov
A convenient method for construction of polycyclic fused nitrogen-containing heterocycles has been developed. The methodology involves palladium-catalyzed intermolecular …
Number of citations: 16 www.ncbi.nlm.nih.gov
D Faggiani - 2012 - core.ac.uk
I will forever be indebted to my parents Flavia and Alceste and my sisters Amanda and Linda for the immense moral and financial help during my studies. Never in a million years would …
Number of citations: 2 core.ac.uk
J Cossy, A Schmitt, C Cinquin, D Buisson… - Bioorganic & Medicinal …, 1997 - Elsevier
A Very Short, Efficient and Inexpensive Synthesis of the Prodrug Form of SC-54701A A Platelet Aggregation Inhibitor J. Cossy**, Page 1 Pergamon Bioorganic & Medicinal Chemistry …
Number of citations: 24 www.sciencedirect.com

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